Lanatoside A Lanatoside A [(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5S,8R,9R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate is a natural product found in Digitalis grandiflora, Digitalis lanata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17575-20-1
VCID: VC21350043
InChI: InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3
SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Molecular Formula: C49H76O19
Molecular Weight: 969.1 g/mol

Lanatoside A

CAS No.: 17575-20-1

Cat. No.: VC21350043

Molecular Formula: C49H76O19

Molecular Weight: 969.1 g/mol

* For research use only. Not for human or veterinary use.

Lanatoside A - 17575-20-1

CAS No. 17575-20-1
Molecular Formula C49H76O19
Molecular Weight 969.1 g/mol
IUPAC Name [6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Standard InChI InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3
Standard InChI Key YFGQJKBUXPKSAW-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Chemical Properties and Structure

Molecular Structure

Lanatoside A possesses a complex structure typical of cardiac glycosides, consisting of a steroid nucleus with an unsaturated lactone ring at C-17 and multiple sugar moieties. The IUPAC name reflects this structural complexity: (2R,3R,4S,6S)-6-{[(2R,3S,4S,6S)-4-hydroxy-6-{[(2R,3S,4S,6R)-4-hydroxy-6-{[(1S,2S,7R,10R,11S,14R,15R)-11-hydroxy-2,15-dimethyl-14-(5-oxo-2,5-dihydrofuran-3-yl)tetracyclo[8.7.0.02,7.011,15]heptadecan-5-yl]oxy}-2-methyloxan-3-yl]oxy}-2-methyloxan-3-yl]oxy}-2-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-4-yl acetate .

The monoisotopic mass of Lanatoside A is 968.498 g/mol, slightly different from its average molecular mass of 969.128 g/mol, which reflects the natural isotopic distribution of its constituent elements .

Physical and Chemical Properties

The physical state of Lanatoside A at standard conditions is crystalline. As a cardiac glycoside, it exhibits:

  • Limited water solubility

  • Greater solubility in polar organic solvents

  • Characteristic UV absorption profile

  • Stability considerations similar to other cardiac glycosides

Table 1: Key Physical and Chemical Properties of Lanatoside A

PropertyValueReference
Molecular FormulaC₄₉H₇₆O₁₉ ,
Average Molecular Weight969.128 g/mol
Monoisotopic Mass968.498 g/mol
CAS Registry Number17575-20-1 ,
Physical StateCrystalline solid
Structural ClassificationSteroidal glycoside, Oligosaccharide, O-glycosyl compound

Natural Sources and Occurrence

Botanical Sources

Lanatoside A has been reported specifically in Digitalis viridiflora and Digitalis lamarckii, distinguishing it from other cardiac glycosides that occur in different Digitalis species . While the more commonly studied Digitalis lanata is known to contain Lanatoside C, the distribution of Lanatoside A appears to be more limited to specific Digitalis species.

Biosynthesis and Metabolism

The biosynthesis of cardiac glycosides in Digitalis species involves complex pathways starting from cholesterol or other sterol precursors. The production of Lanatoside A likely follows similar pathways to other cardiac glycosides, involving:

  • Formation of the steroidal nucleus

  • Attachment of the lactone ring

  • Sequential addition of sugar moieties

  • Specific oxidation and acetylation steps

The relative concentrations of different lanatosides can vary based on plant species, growth conditions, and developmental stage.

Analytical Methods and Identification

Spectroscopic Techniques

The identification and quantification of Lanatoside A typically employ a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

While the search results don't provide specific protocols for Lanatoside A analysis, related research on Lanatoside C indicates that HPLC methods have been developed for the determination of lanatosides in Digitalis plant material .

Comparison with Related Compounds

Structural Relationships

Lanatoside A is part of a family of related cardiac glycosides, including Lanatoside B and the more extensively studied Lanatoside C. These compounds share core structural features but differ in specific substituents or sugar components. Notably, mixtures of Lanatosides A, B, and C have been used therapeutically .

Table 2: Relationship between Lanatoside A and Other Cardiac Glycosides

CompoundKey Structural Differences from Lanatoside APrimary Source
Lanatoside CDiffers in the steroidal core structureDigitalis lanata
DigoxinCan be obtained from Lanatoside C by hydrolytic removal of acetyl and glucose moietiesDerived from Lanatoside C
DigitoxinLacks certain hydroxyl groups present in Lanatoside AVarious Digitalis species

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